

Fexlamose (MUC-031): An In-depth Technical Guide or

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Compound of Interest

Compound Name: *Fexlamose*

Cat. No.: *B15623112*

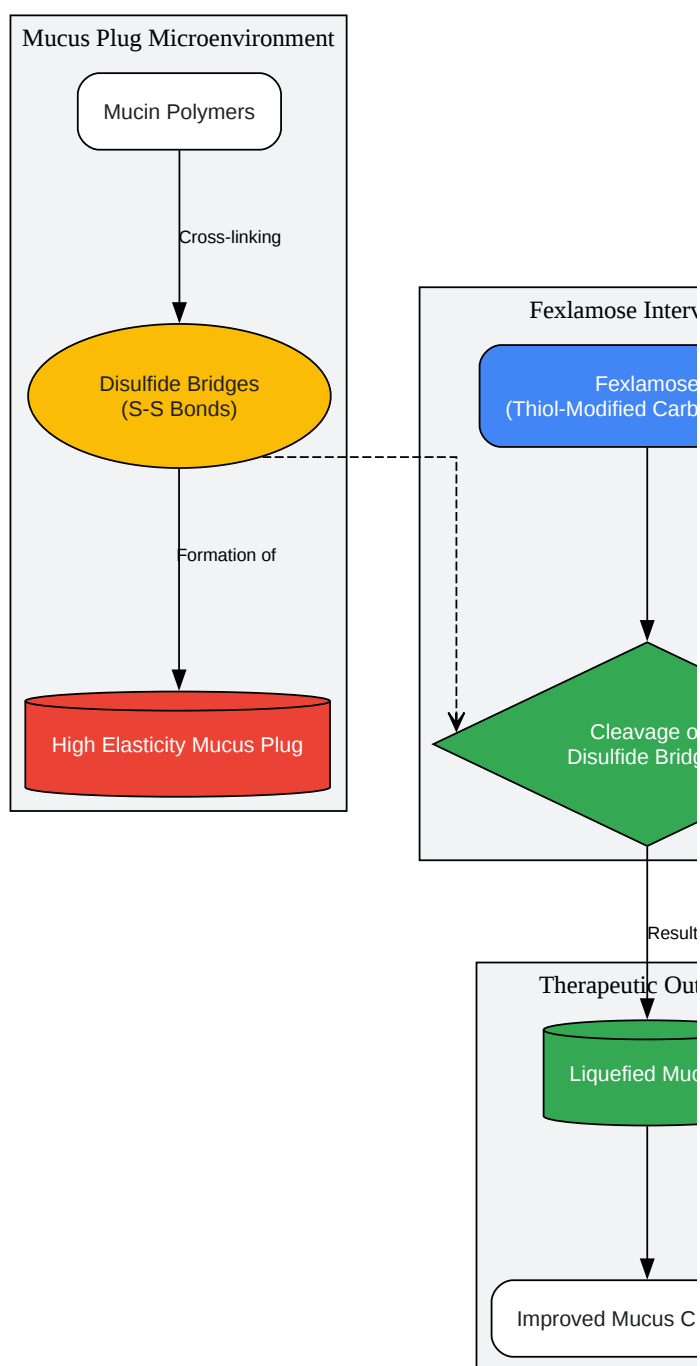
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose, also known as MUC-031 and AER-01, is a novel mucolytic agent under development by Aer Therapeutics for the treatment of muco-obstructive pulmonary disease. **Fexlamose** is a thiol-modified carbohydrate, **Fexlamose** offers a targeted mechanism of action aimed at liquefying viscous mucus, a key pathological feature of these diseases. This document provides an overview of the initial research findings for **Fexlamose**, consolidating preclinical and early-phase clinical data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Fexlamose functions by cleaving disulfide bridges that cross-link mucin polymers.^{[1][4]} These disulfide bonds are critical to the elasticity and viscosity of mucus. The mucolytic activity is designed to improve mucus clearance from the airways, thereby enhancing lung function and alleviating symptoms in patients with chronic obstructive pulmonary disease (COPD). **Fexlamose** is non-toxic, and its polarity and high aqueous solubility are intended to facilitate easy penetration into mucus plugs.^[4]



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Caption: Mechanism of action of **Fexlamose** in cleaving mucin disulfide bridges.

Preclinical Research Findings

Initial preclinical studies have demonstrated the potent and rapid mucolytic activity of **Fexlamose**. A key study published in the European Respiratory Journal demonstrated the rapid mucolytic activity of Fexlamose in a murine model of muco-obstructive lung disease (βENaC-Tg mice).[5]

Quantitative Data from Preclinical Studies

Parameter	Vehicle Control	MUC-031	p-value
Airway Mucus Content (nL·mm ⁻²)	16.8 ± 3.2	7.5 ± 1.2	<0.01
Bronchoalveolar Lavage Cells (cells·mL ⁻¹)	73,833 ± 6930	47,679 ± 7736	<0.05
Mortality Rate	37%	21%	<0.05

Summary of Preclinical Experimental Protocols

Detailed, step-by-step protocols from the cited publications are not fully available in the public domain. However, the methodologies employed in the I

- In Vitro Mucolytic Efficacy in Human Sputum:
 - Objective: To compare the mucolytic efficacy of MUC-031 with existing mucolytics (N-acetylcysteine and recombinant human deoxyribonuclease
 - Methodology: Rheology was used to measure the elastic modulus (G') of sputum collected from patients with cystic fibrosis.[5] This technique as mucolytic agents. A larger decrease in G' indicates more effective mucolysis.[5]
- In Vivo Efficacy in a Mouse Model:
 - Objective: To determine the effects of MUC-031 on airway mucus plugging, inflammation, and survival.[5]
 - Animal Model: β-epithelial Na⁺ channel-overexpressing transgenic (βENaC-Tg) mice, which develop a phenotype of chronic inflammatory muco-
 - Drug Administration: **Fexlamose** (131 mg/mL) was administered via intranasal instillation.[7]
 - Treatment Regimens:
 - Acute treatment: Three doses administered in a single day to adult mice.[5][6]
 - Chronic treatment: Twice-daily treatment for two weeks in both adult and neonatal mice.[5][6]
 - Endpoints:
 - Airway mucus content was quantified.[5]
 - Inflammation was assessed by cell counts in bronchoalveolar lavage fluid.[5]
 - Survival rates were monitored in neonatal mice.[5]

Clinical Research Findings

Fexlamose has progressed into clinical development, with initial studies focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, fi

Phase 1 Clinical Trials

- Study Design: Double-blind, placebo-controlled Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducte
- Key Findings:
 - **Fexlamose** was found to be safe and well-tolerated.[4][8]
 - Adverse events were reported as mild to moderate and were self-resolving, with no serious adverse events (SAEs) observed.[4]
 - Pharmacokinetic data supported the suitability of **Fexlamose** for once-daily dosing.[4]
 - The drug exhibited a favorable taste and smell profile compared to first-generation thiol-based mucolytics.[1]

Phase 2a Clinical Trial (AER-01-002)

Aer Therapeutics has initiated a Phase 2a proof-of-concept clinical study (NCT06731959) to evaluate the efficacy and safety of inhaled **Fexlamose** in

Parameter	Details
Study Title	A Study to Investigate Using Inhaled [9]
Status	Not yet recruiting (as of last update)
Phase	Phase 2a[1]
Study Design	Randomized, double-blind, placebo-
Target Enrollment	100 participants[1][10]
Patient Population	Male and female adults (≥40 to ≤80 evidence of high mucus plugging.[1]
Intervention	Fexlamose solution administered on
Comparator	Placebo solution administered once
Primary Outcome Measures	Change from baseline in pre-bronch
Secondary Outcome Measures	Incidence of Adverse Events, chang Respiratory Questionnaire (SGRQ-C
Projected Top-line Data	January 2026[1][10]



Caption: Workflow for the Phase 2a clinical trial of **Fexlamose** (AER-01-002).

Conclusion

Fexlamose (MUC-031) is a promising new therapeutic agent with a well-defined mechanism of action targeting a key pathological driver of muco-obs acting mucolytic. Early clinical studies in healthy volunteers have established a favorable safety and tolerability profile. The ongoing Phase 2a proof-of-concept study of **Fexlamose** and its potential to address a significant unmet medical need in the management of chronic respiratory diseases. The use of a precision medicine approach to patient stratification in COPD research.^{[1][4]}

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